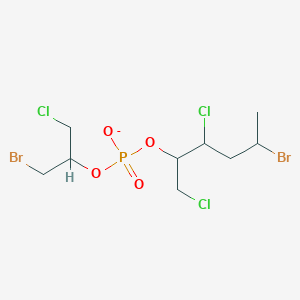
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate is a complex organohalogen compound It is characterized by the presence of bromine, chlorine, and phosphate groups within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate typically involves multi-step organic reactions. One common method includes the free-radical addition of hydrogen bromide to allyl chloride, followed by subsequent reactions to introduce the phosphate group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Hydrolysis: The phosphate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphate ions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl halides, while hydrolysis can produce alcohols and phosphates.
Scientific Research Applications
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate exerts its effects involves the interaction of its halogen and phosphate groups with molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or protein modification studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler organohalogen compound used as an alkylating agent.
1-Bromo-3-chloro-2-propanol: Used as a chiral building block in pharmaceutical synthesis.
1-Bromo-3-chloropropan-2-yl acetate: Utilized in enantioselective synthesis reactions.
Uniqueness
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichlorohexan-2-yl phosphate is unique due to the presence of both bromine and chlorine atoms along with a phosphate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications, offering versatility that similar compounds may lack.
Properties
CAS No. |
62122-03-6 |
|---|---|
Molecular Formula |
C9H15Br2Cl3O4P- |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
(1-bromo-3-chloropropan-2-yl) (5-bromo-1,3-dichlorohexan-2-yl) phosphate |
InChI |
InChI=1S/C9H16Br2Cl3O4P/c1-6(11)2-8(14)9(5-13)18-19(15,16)17-7(3-10)4-12/h6-9H,2-5H2,1H3,(H,15,16)/p-1 |
InChI Key |
VSXOEJGISMHRJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(C(CCl)OP(=O)([O-])OC(CCl)CBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















